molecular formula C8H12O2 B067137 Cyclohexane-1,4-dicarbaldehyde CAS No. 186971-92-6

Cyclohexane-1,4-dicarbaldehyde

Cat. No.: B067137
CAS No.: 186971-92-6
M. Wt: 140.18 g/mol
InChI Key: QWKLKVRIQGSSKF-UHFFFAOYSA-N
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Description

Cyclohexane-1,4-dicarbaldehyde is an organic compound with the molecular formula C8H12O2. It consists of a cyclohexane ring with two aldehyde groups attached to the 1 and 4 positions. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclohexane-1,4-dicarbaldehyde can be synthesized through the pyrolysis of 1,4-bis(allyloxymethyl)cyclohexane at temperatures between 540°C and 545°C. This process primarily yields this compound . Another method involves the Tollens reaction, which further converts the product into cyclohexane-1,1,4,4-tetramethanol .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis methods mentioned above can be scaled up for industrial applications. The key is to maintain the reaction conditions precisely to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Cyclohexane-1,4-dicarbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde groups can be oxidized to form carboxylic acids.

    Reduction: The aldehyde groups can be reduced to primary alcohols.

    Substitution: The aldehyde groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and alcohols can react with the aldehyde groups under acidic or basic conditions.

Major Products:

    Oxidation: Cyclohexane-1,4-dicarboxylic acid.

    Reduction: Cyclohexane-1,4-dimethanol.

    Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.

Scientific Research Applications

Cyclohexane-1,4-dicarbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.

    Industry: Used in the production of polymers and other materials due to its bifunctional nature.

Mechanism of Action

The mechanism of action of cyclohexane-1,4-dicarbaldehyde involves its reactivity with nucleophiles and electrophiles. The aldehyde groups can form Schiff bases with amines, which are important intermediates in various biochemical pathways. The compound can also undergo redox reactions, influencing cellular redox states and potentially affecting metabolic processes.

Comparison with Similar Compounds

    Cyclohexane-1,4-dicarboxylic acid: Similar structure but with carboxylic acid groups instead of aldehydes.

    Cyclohexane-1,4-dimethanol: Similar structure but with primary alcohol groups instead of aldehydes.

    Cyclohexane-1,4-diamine: Similar structure but with amine groups instead of aldehydes.

Uniqueness: Cyclohexane-1,4-dicarbaldehyde is unique due to its dual aldehyde functionality, which allows it to participate in a wide range of chemical reactions. This makes it a versatile intermediate in organic synthesis and valuable in various research and industrial applications.

Properties

IUPAC Name

cyclohexane-1,4-dicarbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c9-5-7-1-2-8(6-10)4-3-7/h5-8H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWKLKVRIQGSSKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101342945
Record name Cyclohexane-1,4-dicarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101342945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33424-83-8
Record name Cyclohexane-1,4-dicarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101342945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The procedure according to Example 17 was repeated, but using the same amount of the polymer obtained from Example 10 instead of the polymer obtained from Example 1; 1,4-cyclohexane dicarboxaldehyde (1.4 g) as a cross-linker instead of glutaric dialdehyde, and methyl 3-methylpropionate (25 ml) as a solvent, to obtain a negative pattern with a resolution of 0.15 μm (FIG. 3).
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